tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate
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Overview
Description
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . This compound is known for its unique structure, which includes a bromine atom and a tert-butyl carbamate group attached to an isothiazole ring. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
The synthesis of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate typically involves multiple steps:
Bromination: The starting material, 3-methylisothiazole, undergoes bromination to introduce the bromine atom at the 5-position.
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and purity.
Chemical Reactions Analysis
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The isothiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate involves its interaction with biological molecules. The bromine atom and the isothiazole ring are key functional groups that can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-bromo-5-methylisothiazol-3-yl)carbamate: Similar structure but with different substitution patterns on the isothiazole ring.
tert-Butyl (5-bromothiazol-2-yl)carbamate: Contains a thiazole ring instead of an isothiazole ring.
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Contains a pyridine ring with a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a tert-butyl carbamate group, which confer distinct reactivity and potential biological activity.
Properties
Molecular Formula |
C9H13BrN2O2S |
---|---|
Molecular Weight |
293.18 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-3-methyl-1,2-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(7(10)15-12-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13) |
InChI Key |
ZSFRFVFEUXAGNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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